3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride
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Overview
Description
3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride is an organic compound that contains bromine, fluorine, and nitrogen atoms. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves the reaction of 5-bromo-2-fluorobenzylamine with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-bromo-phenyl)-propan-1-ol
- 3-(2-bromo-4-chlorophenyl)-beta-alanine
- Benzenepropanoic acid, 2-bromo-4,5-dimethoxy-
- 3-(2-bromo-phenyl)-3-tert-butoxycarboxycarbonylamino-propionic acid
Uniqueness
3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2727074-00-0 |
---|---|
Molecular Formula |
C10H14BrClFNO |
Molecular Weight |
298.6 |
Purity |
95 |
Origin of Product |
United States |
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